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This guide offers an objective comparison of the biochemical and cellular activities of two

widely used small molecule inhibitors of Activin receptor-like kinase 2 (ALK2), LDN-193189 and

LDN-212854. Both compounds are derivatives of the pyrazolo[1,5-a]pyrimidine scaffold of

dorsomorphin and are instrumental in studying the physiological and pathological roles of the

Bone Morphogenetic Protein (BMP) signaling pathway.[5][6]

Introduction to ALK2 and its Inhibition
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I BMP receptor that

plays a crucial role in various biological processes, including embryonic development, bone

formation, and cellular differentiation.[7][8] Dysregulation of ALK2 signaling is implicated in

several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans

Progressiva (FOP), where a recurring gain-of-function mutation leads to excessive bone

formation.[5][9] ALK2 inhibitors are therefore of significant interest as potential therapeutics.[10]

[11]

Biochemical Potency and Selectivity
LDN-193189 is a potent inhibitor of the BMP type I receptors ALK2 and ALK3.[12][13][14] LDN-

212854 was developed from LDN-193189 with a simple structural modification—moving the

quinoline nitrogen from position 4 to position 5—which remarkably increased its selectivity for

ALK2 over other BMP receptors, particularly ALK3.[5]
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Inhibitor Target IC50 (nM) Kd (nM)
Selectivity
Highlights

Reference

LDN-193189 ALK2 5 0.04 ± 0.03

Potent

inhibitor of

ALK2 and

ALK3.

Weakly

inhibits ALK4,

ALK5, and

ALK7 (IC50 ≥

500 nM).

[12][13][14]

[15]

ALK3 30 - [12][13]

LDN-212854 ALK2 - -

Increased

selectivity for

ALK2 over

ALK3 (from

21-fold for

LDN-193189

to 66-fold).

Increased

selectivity for

ALK2 over

ALK5 (from

175-fold to

over 9000-

fold).

[5]

Note: IC50 and Kd values can vary between different assay formats and experimental

conditions. The data presented here are compiled from multiple sources for comparison.

Mechanism of Action
Both LDN-193189 and LDN-212854 are ATP-competitive inhibitors that bind to the kinase

domain of ALK2, preventing its phosphorylation and subsequent activation of downstream

signaling pathways.[5][11] The primary downstream effectors of ALK2 are the SMAD proteins
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(SMAD1, SMAD5, and SMAD8).[7][16] Upon phosphorylation by an active ALK2, these SMADs

form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of

target genes. Both inhibitors have been shown to effectively block BMP-induced SMAD1/5/8

phosphorylation.[12][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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